molecular formula C13H16BrNO4 B2668120 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid CAS No. 1396987-17-9

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid

Cat. No.: B2668120
CAS No.: 1396987-17-9
M. Wt: 330.178
InChI Key: DMLTZDZSTIQYOF-UHFFFAOYSA-N
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Description

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is an organic compound that features a bromophenoxy group attached to an acetamido moiety, which is further connected to a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid typically involves the reaction of 3-bromophenol with chloroacetic acid to form 3-bromophenoxyacetic acid. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The acetamido group can be reduced to an amine under specific conditions.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acetamido derivatives.

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenoxy)acetic acid
  • 2-(3-Bromophenoxy)acetamide
  • 2-(2-(3-Bromophenoxy)acetamido)benzamide

Uniqueness

2-(2-(3-Bromophenoxy)acetamido)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, making it a versatile tool in research and industrial applications .

Properties

IUPAC Name

2-[[2-(3-bromophenoxy)acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-8(2)12(13(17)18)15-11(16)7-19-10-5-3-4-9(14)6-10/h3-6,8,12H,7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLTZDZSTIQYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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